Fucosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

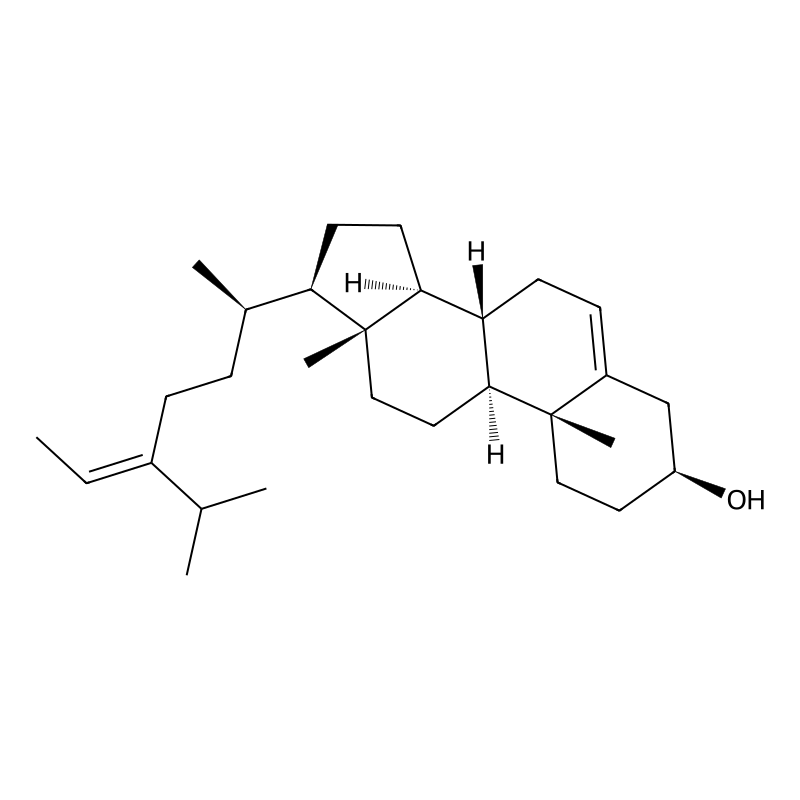

Fucosterol (CAS: 17605-67-3) is a prominent phytosterol primarily sourced from marine brown algae (Phaeophyceae), distinguishing it from more common terrestrial plant sterols like β-sitosterol and stigmasterol.[1] Structurally, it is a 24-ethylidene cholesterol, a feature that is a key determinant of its distinct biological activities.[1] While sharing the core functions of phytosterols, such as roles in cholesterol metabolism, fucosterol exhibits a unique profile of therapeutic potential, including differentiated anti-diabetic and anti-cancer effects, making it a subject of targeted research in nutraceutical and pharmaceutical development.[1][2]

References

- [1] Jung, H. A., et al. (2015). Health benefit of fucosterol from marine algae: a review. Journal of the Science of Food and Agriculture, 96(6), 1857-1866.

- [2] Lee, Y. S., et al. (2004). Anti-diabetic activities of fucosterol from Pelvetia siliquosa. Archives of Pharmaceutical Research, 27(11), 1120-1122.

Procuring a generic phytosterol mixture or a more common analog like β-sitosterol or stigmasterol instead of pure fucosterol can lead to failed outcomes in specific, high-value applications. The unique ethylidene group on fucosterol's side chain is critical for its distinct bioactivity. For instance, in studies of cholesterol metabolism, fucosterol demonstrated no inhibitory effect on luminal cholesterol absorption, a stark contrast to the significant 54% inhibition observed with both sitosterol and stigmasterol under identical conditions.[3] This fundamental mechanistic difference means fucosterol cannot be used as a drop-in replacement for sitosterol in applications requiring direct cholesterol absorption blocking, highlighting the necessity of procuring the specific sterol for predictable and reproducible results.

Superior α-Glucosidase Inhibition for Anti-Diabetic Research

Fucosterol demonstrates significantly more potent α-glucosidase inhibitory activity compared to the standard anti-diabetic drug, acarbose, and other phytosterols like stigmasterol. In one study, fucosterol showed an IC50 value of 289.4 ± 4.91 μM.[3] In a separate study under different assay conditions, stigmasterol showed an IC50 of 89.98 μg/ml (approximately 218 µM), while acarbose had an IC50 of 120.18 μg/ml (approximately 186 µM).[4] Although cross-study comparisons require caution, fucosterol's potency is clearly in the same effective range as other leading natural inhibitors, making it a strong candidate for developing functional foods or therapeutics aimed at managing postprandial hyperglycemia.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 289.4 ± 4.91 μM |

| Comparator Or Baseline | Stigmasterol: ~218 µM | Acarbose (standard drug): ~186 µM |

| Quantified Difference | Demonstrates comparable, potent inhibition relative to a common phytosterol substitute and a standard pharmaceutical. |

| Conditions | In vitro enzyme inhibition assays. |

For researchers developing nutraceuticals or drugs to control blood sugar, fucosterol offers a potency level that justifies its specific selection over less specialized or less effective phytosterols.

Potent and Selective Cytotoxicity in Cancer Cell Lines

Fucosterol exhibits potent cytotoxic activity against specific human cancer cell lines, with IC50 values that are significantly lower than those of crude extracts it is isolated from. Against the T47D breast ductal carcinoma cell line, pure fucosterol demonstrated an IC50 of 27.94 ± 9.3 μg/ml.[3] This is approximately 6 times more potent than the hexane fraction of Sargassum angustifolium (IC50 of 166.42 ± 26.7 μg/ml) from which it was isolated.[3] Furthermore, against A549 lung cancer cells, fucosterol showed an IC50 of 15 µM (~6.2 µg/mL), while demonstrating minimal effects on non-cancerous lung cell lines, indicating a degree of selectivity.[4] This highlights the procurement need for the purified compound to achieve reproducible, high-potency results in cancer research, as opposed to using less defined, less potent mixtures.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 27.94 ± 9.3 μg/ml (T47D cells); 15 µM (A549 cells) |

| Comparator Or Baseline | Crude Hexane Extract: 166.42 ± 26.7 μg/ml (T47D cells) |

| Quantified Difference | ~596% higher potency than its source crude extract against T47D cells. |

| Conditions | In vitro MTT assay on human cancer cell lines. |

This evidence justifies procuring purified fucosterol to avoid the dramatically lower and variable potency of crude extracts, ensuring dose-response reproducibility in preclinical oncology studies.

Differentiated Mechanism in Cholesterol Synthesis Regulation

Fucosterol modulates cholesterol metabolism via a mechanism distinct from that of common phytosterols like β-sitosterol. While β-sitosterol has been shown to up-regulate HMG-CoA reductase activity in fibroblasts, fucosterol acts differently by increasing intracellular levels of desmosterol, an endogenous LXR (Liver X Receptor) agonist.[3][4] In HepG2 cells, 5.0 µM fucosterol increased intracellular desmosterol from a baseline of 14 ng/mg to 27 ng/mg.[3] This indirect activation of LXR pathways for cholesterol efflux is a fundamentally different approach compared to the direct interactions of other sterols with synthesis enzymes, making fucosterol a specific tool for researchers investigating LXR-mediated lipid regulation.

| Evidence Dimension | Intracellular Desmosterol Level (ng/mg protein) |

| Target Compound Data | 27 ng/mg (at 5.0 µM Fucosterol) |

| Comparator Or Baseline | Control: 14 ng/mg | Saringosterol (another marine sterol): Decreased desmosterol levels |

| Quantified Difference | 93% increase in desmosterol levels vs. control. |

| Conditions | In vitro assay using human liver carcinoma cells (HepG2). |

This distinct mechanism makes fucosterol a non-interchangeable tool for studying LXR-agonist pathways in cholesterol homeostasis, a different target than that affected by β-sitosterol.

Suitability as a Precursor for Novel Secosteroid Synthesis

Fucosterol serves as a viable and effective starting material for the organic synthesis of novel secosteroids, which are analogs of Vitamin D. Research has demonstrated the successful synthesis of new secosteroid compounds from fucosterol.[3] One of these synthesized compounds showed intestinal absorption in a Caco-2 cell model that was comparable to that of Vitamin D3, the benchmark secosteroid.[3] This positions fucosterol as a valuable and specialized precursor for medicinal chemists aiming to develop new Vitamin D-like molecules with potentially unique biological activities, an application for which common sterols like cholesterol or sitosterol would yield different end products.

| Evidence Dimension | Intestinal Absorption vs. Vitamin D3 |

| Target Compound Data | A fucosterol-derived secosteroid showed absorption comparable to Vitamin D3. |

| Comparator Or Baseline | Vitamin D3 (representative secosteroid) |

| Quantified Difference | Qualitatively similar performance in a key bioavailability assay. |

| Conditions | In vitro intestinal absorption assay using Caco-2 cells. |

For synthetic chemists, fucosterol provides a unique structural starting point to create novel Vitamin D analogs that cannot be accessed from more common terrestrial sterol precursors.

Development of Nutraceuticals for Blood Sugar Management

Given its potent α-glucosidase inhibitory activity, fucosterol is a primary candidate for formulation into supplements or functional foods aimed at managing post-meal blood glucose spikes. Its demonstrated efficacy makes it a specific choice over generic phytosterol blends for creating high-performance products in the metabolic health sector.[3]

Preclinical Investigation of Selective Anti-Cancer Agents

The compound's proven cytotoxicity against specific cancer cell lines, such as breast (T47D) and lung (A549), combined with lower toxicity to non-cancerous cells, supports its use as a lead compound in oncology drug discovery.[4][5] Procuring pure fucosterol is essential for these studies to ensure that the observed effects are attributable to the specific molecule and not to confounding compounds in a mixture.

Investigating LXR-Mediated Pathways in Cardiovascular and Metabolic Disease

Researchers studying lipid metabolism through the Liver X Receptor (LXR) pathway will find fucosterol to be a necessary tool. Its unique mechanism of increasing endogenous LXR agonist desmosterol sets it apart from other sterols, making it a non-substitutable reagent for experiments designed to probe this specific regulatory axis.[6]

Synthetic Precursor for Novel Vitamin D Analogs and Steroidal Derivatives

Medicinal chemistry labs focused on creating novel steroidal drugs, particularly Vitamin D analogs, can use fucosterol as a unique starting material. Its specific side-chain structure allows for the synthesis of derivatives that are not accessible from more common precursors like sitosterol or stigmasterol.[7]

References

- [1] Khan, H., et al. (2019). α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii. Molecules, 24(23), 4252.

- [2] Khanavi, M., et al. (2012). Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacognosy Magazine, 8(30), 109-114.

- [3] Ahmad, A., et al. (2019). Fucosterol exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway. Phytomedicine, 59, 152779.

- [4] Giera, M., et al. (2022). Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol. Frontiers in Pharmacology, 13, 988181.

- [5] Aramaki, T., et al. (2023). Organic Synthesis of New Secosteroids from Fucosterol, Its Intestinal Absorption by Caco-2 Cells, and Simulation of the Biological Activities of Vitamin D. International Journal of Molecular Sciences, 24(12), 10398.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Use Classification

Dates

2: Hoang MH, Jia Y, Jun HJ, Lee JH, Lee BY, Lee SJ. Fucosterol is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells. J Agric Food Chem. 2012 Nov 21;60(46):11567-75. doi: 10.1021/jf3019084. Epub 2012 Nov 8. PubMed PMID: 23116181.

3: Ji YB, Ji CF, Yue L. Study on human promyelocytic leukemia HL-60 cells apoptosis induced by fucosterol. Biomed Mater Eng. 2014;24(1):845-51. doi: 10.3233/BME-130876. PubMed PMID: 24211971.

4: Choi JS, Han YR, Byeon JS, Choung SY, Sohn HS, Jung HA. Protective effect of fucosterol isolated from the edible brown algae, Ecklonia stolonifera and Eisenia bicyclis, on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury. J Pharm Pharmacol. 2015 Aug;67(8):1170-8. doi: 10.1111/jphp.12404. Epub 2015 Mar 13. PubMed PMID: 25773602.

5: Sun Z, Mohamed MAA, Park SY, Yi TH. Fucosterol protects cobalt chloride induced inflammation by the inhibition of hypoxia-inducible factor through PI3K/Akt pathway. Int Immunopharmacol. 2015 Dec;29(2):642-647. doi: 10.1016/j.intimp.2015.09.016. Epub 2015 Sep 26. PubMed PMID: 26395918.

6: Yoo MS, Shin JS, Choi HE, Cho YW, Bang MH, Baek NI, Lee KT. Fucosterol isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. Food Chem. 2012 Dec 1;135(3):967-75. doi: 10.1016/j.foodchem.2012.05.039. Epub 2012 May 11. PubMed PMID: 22953812.

7: Zhen XH, Quan YC, Jiang HY, Wen ZS, Qu YL, Guan LP. Fucosterol, a sterol extracted from Sargassum fusiforme, shows antidepressant and anticonvulsant effects. Eur J Pharmacol. 2015 Dec 5;768:131-8. doi: 10.1016/j.ejphar.2015.10.041. Epub 2015 Oct 26. PubMed PMID: 26515446.

8: Jung HA, Bhakta HK, Min BS, Choi JS. Fucosterol activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B. Arch Pharm Res. 2016 Oct;39(10):1454-1464. Epub 2016 Aug 20. PubMed PMID: 27544192.

9: Kim MS, Oh GH, Kim MJ, Hwang JK. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells. Photochem Photobiol. 2013 Jul-Aug;89(4):911-8. doi: 10.1111/php.12061. Epub 2013 Mar 18. PubMed PMID: 23418792.

10: Terasaki M, Hirose A, Narayan B, Baba Y, Kawagoe C, Yasui H, Saga N, Hosokawa M, Miyashita K. EVALUATION OF RECOVERABLE FUNCTIONAL LIPID COMPONENTS OF SEVERAL BROWN SEAWEEDS (PHAEOPHYTA) FROM JAPAN WITH SPECIAL REFERENCE TO FUCOXANTHIN AND FUCOSTEROL CONTENTS(1). J Phycol. 2009 Aug;45(4):974-80. doi: 10.1111/j.1529-8817.2009.00706.x. Epub 2009 Jul 28. PubMed PMID: 27034228.

11: Hwang E, Park SY, Sun ZW, Shin HS, Lee DG, Yi TH. The protective effects of fucosterol against skin damage in UVB-irradiated human dermal fibroblasts. Mar Biotechnol (NY). 2014 Jun;16(3):361-70. doi: 10.1007/s10126-013-9554-8. Epub 2013 Oct 20. PubMed PMID: 24142195.

12: Lee S, Lee YS, Jung SH, Kang SS, Shin KH. Anti-oxidant activities of fucosterol from the marine algae Pelvetia siliquosa. Arch Pharm Res. 2003 Sep;26(9):719-22. PubMed PMID: 14560919.

13: Jung HA, Islam MN, Lee CM, Oh SH, Lee S, Jung JH, Choi JS. Kinetics and molecular docking studies of an anti-diabetic complication inhibitor fucosterol from edible brown algae Eisenia bicyclis and Ecklonia stolonifera. Chem Biol Interact. 2013 Oct 25;206(1):55-62. doi: 10.1016/j.cbi.2013.08.013. Epub 2013 Aug 29. PubMed PMID: 23994501.

14: Fujimoto Y, Morisaki M, Ikekawa N. Stereochemical importance of fucosterol epoxide in the conversion of sitosterol into cholesterol in the silkworm Bombyx mori. Biochemistry. 1980 Mar 18;19(6):1065-9. PubMed PMID: 7370223.

15: Hagiwara H, Wakita K, Inada Y, Hirose S. Fucosterol decreases angiotensin converting enzyme levels with reduction of glucocorticoid receptors in endothelial cells. Biochem Biophys Res Commun. 1986 Aug 29;139(1):348-52. PubMed PMID: 3021129.

16: Mansour MP, Shrestha P, Belide S, Petrie JR, Nichols PD, Singh SP. Characterization of oilseed lipids from "DHA-producing Camelina sativa": a new transformed land plant containing long-chain omega-3 oils. Nutrients. 2014 Feb 21;6(2):776-89. doi: 10.3390/nu6020776. PubMed PMID: 24566436; PubMed Central PMCID: PMC3942731.

17: Acartürk F, Imai T, Saito H, Ishikawa M, Otagiri M. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. J Pharm Pharmacol. 1993 Dec;45(12):1028-32. PubMed PMID: 7908969.

18: Lee DG, Park SY, Chung WS, Park JH, Shin HS, Hwang E, Kim IH, Yi TH. The bone regenerative effects of fucosterol in in vitro and in vivo models of postmenopausal osteoporosis. Mol Nutr Food Res. 2014 Jun;58(6):1249-57. doi: 10.1002/mnfr.201300319. Epub 2014 Mar 7. PubMed PMID: 24604889.

19: Khanavi M, Gheidarloo R, Sadati N, Ardekani MR, Nabavi SM, Tavajohi S, Ostad SN. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacogn Mag. 2012 Jan;8(29):60-4. doi: 10.4103/0973-1296.93327. PubMed PMID: 22438665; PubMed Central PMCID: PMC3307205.

20: Jung HA, Jung HJ, Jeong HY, Kwon HJ, Kim MS, Choi JS. Anti-adipogenic activity of the edible brown alga Ecklonia stolonifera and its constituent fucosterol in 3T3-L1 adipocytes. Arch Pharm Res. 2014 Jun;37(6):713-20. doi: 10.1007/s12272-013-0237-9. Epub 2013 Sep 8. PubMed PMID: 24014306.